molecular formula C16H12N2OS B094225 (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone CAS No. 17279-56-0

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

Cat. No. B094225
CAS RN: 17279-56-0
M. Wt: 280.3 g/mol
InChI Key: DWJFTFVMQOCWNR-UHFFFAOYSA-N
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Description

The compound (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone is a thiazole derivative, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the provided papers do not directly discuss this specific compound, they do provide insights into similar thiazole derivatives and their potential biological activities, which can be extrapolated to hypothesize about the properties and uses of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of appropriate precursors, such as ketones or aldehydes with thioamides or amino derivatives. For example, the synthesis of related compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone involves the use of UV, IR, NMR, and mass spectrometry for characterization . Similarly, the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through photoinduced intramolecular rearrangement demonstrates the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and density functional theory (DFT) calculations. For instance, Schiff base derivatives of related thiazole compounds have been characterized by single-crystal X-ray diffraction and DFT calculations . These techniques help in understanding the geometry, bonding features, and electronic properties of the molecules.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including condensation, cyclization, and rearrangement. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the thiazole ring. For example, the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones to form (2-aminophenyl)(naphthalen-2-yl)methanones showcases the reactivity under UV light irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and substituents. The presence of amino groups and phenyl rings may affect the compound's polarity, solubility in organic solvents, and potential for forming hydrogen bonds. The HOMO-LUMO energy gap obtained from DFT calculations can provide insights into the compound's stability and reactivity . Additionally, molecular docking studies can predict the biological activity and interactions with biological targets .

Scientific Research Applications

  • Antibacterial Activity: A study by Shahana and Yardily (2020) synthesized novel compounds closely related to "(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone" and investigated their antibacterial activity through molecular docking studies. The study aids in understanding the antibacterial potential of these compounds (Shahana & Yardily, 2020).

  • Antiviral Activity: Another study by FathimaShahana and Yardily (2020) focused on a similar compound and carried out molecular docking to understand its antiviral activity. This study helps in evaluating the pharmacokinetic behavior and hydrogen bonding interaction of the compound, suggesting potential applications in antiviral therapy (FathimaShahana & Yardily, 2020).

  • Cancer Inhibitory Activity: Kulkarni et al. (2022) reported the synthesis of a series of compounds related to "(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone", demonstrating inhibition of cancer cell proliferation in lung and breast cancer models. These findings highlight the potential use of these compounds in cancer therapy (Kulkarni et al., 2022).

  • Bioreduction and Optical Purity: Research by Roy et al. (2001) explored the asymmetric bioreduction of a bulky ketone similar to "(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone", achieving high yield and optical purity. This study demonstrates the potential for producing optically pure compounds for various applications (Roy et al., 2001).

  • Crystal and Molecular Structures: Kubicki et al. (2012) investigated the crystal and molecular structures of 2-aminothiophene derivatives, which are structurally related. This study provides insights into the molecular conformation and intermolecular interactions of such compounds (Kubicki et al., 2012).

properties

IUPAC Name

(2-amino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c17-16-18-13(11-7-3-1-4-8-11)15(20-16)14(19)12-9-5-2-6-10-12/h1-10H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJFTFVMQOCWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354482
Record name (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

CAS RN

17279-56-0
Record name (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Parodi, G Righetti, E Pesce, A Salis, V Tomati… - Pharmaceuticals, 2022 - mdpi.com
Cystic fibrosis (CF) is a genetic disease affecting the lungs and pancreas and causing progressive damage. CF is caused by mutations abolishing the function of CFTR, a protein whose …
Number of citations: 2 www.mdpi.com
P Li, SF Yang, ZL Fang, HR Cui, S Liang… - Journal of …, 2022 - Elsevier
An efficient one-pot electrochemical protocol for the synthesis of 2-aminothiazoles has been described from electrolysis of ketones with thioureas mediated by iodide ion. The …
Number of citations: 8 www.sciencedirect.com
X Duan, X Liu, X Cuan, L Wang, K Liu… - The Journal of …, 2019 - ACS Publications
An effective and simple solvent-controlled synthesis of thiocyanated enaminones and 2-aminothiazoles has been demonstrated from enaminones, potassium thiocyanate, and N-…
Number of citations: 40 pubs.acs.org
J Sun, H Ge, X Zhen, X An, G Zhang, D Zhang-Negrerie… - Tetrahedron, 2018 - Elsevier
A new oxidative system of tert-butyl hydroperoxide (TBHP)/azodiisobutyronitrile (AIBN) has been used for the first time for a convenient, metal-free synthesis of substituted 2-…
Number of citations: 16 www.sciencedirect.com
J Zeng, JP Wan, Y Liu - The Journal of Organic Chemistry, 2022 - ACS Publications
Visible light photocatalytic reactions of NH 2 -enaminones and ammonium thiocyanate for chemoselective α-C–H thiocyanation have been realized for the first time, providing a …
Number of citations: 15 pubs.acs.org
J Zhao, J Xu, J Chen, M He, X Wang - Tetrahedron, 2015 - Elsevier
An efficient procedure for the synthesis of 2-aminothiazoles via KI/NH 4 NO 3 -catalyzed oxidative cyclizaton of ketones and thioureas using molecular oxygen as a green oxidant is …
Number of citations: 28 www.sciencedirect.com

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